2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine

Übersicht

Beschreibung

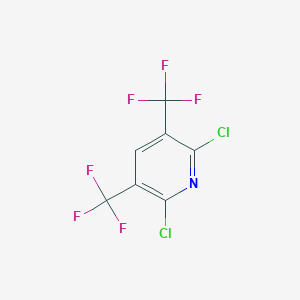

2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine is a chemical compound characterized by the presence of two chlorine atoms and two trifluoromethyl groups attached to a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various industrial and scientific applications. It is often used as an intermediate in the synthesis of agrochemicals and pharmaceuticals due to its reactivity and stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method starts with 2-amino-5-methylpyridine, which undergoes chlorination followed by diazotization and reaction with copper(I) chloride to form 2,3-dichloro-5-(trichloromethyl)pyridine. This intermediate is then fluorinated using hydrogen fluoride to yield the final product .

Another method involves the use of 2-chloro-5-methylpyridine, which is first chlorinated to form 2-chloro-5-(trichloromethyl)pyridine. This compound is further chlorinated to produce 2,3-dichloro-5-(trichloromethyl)pyridine, which is then fluorinated to obtain this compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are typically carried out in specialized reactors with controlled temperatures and pressures to ensure high yields and purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. These reactions often require catalysts and are carried out under controlled temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide and reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules used in pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

Synthesis of Agrochemicals

The compound is primarily utilized as a key intermediate in the development of agrochemical products. Notably, it plays a crucial role in the synthesis of several herbicides and fungicides that are essential for modern agriculture.

- Fluazinam : This is a potent fungicide derived from 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine. It exhibits high efficacy against a range of fungal pathogens by interfering with their respiratory processes. The trifluoromethyl group contributes to its increased biological activity compared to other derivatives .

- Crop Protection Products : The compound is involved in the production of various crop protection agents. Its derivatives have been shown to protect crops from pests while minimizing toxicity to humans and non-target organisms. The demand for such compounds is increasing due to the need for sustainable agricultural practices .

Pharmaceutical Applications

In addition to its agricultural uses, this compound serves as a precursor in the pharmaceutical industry.

- Tipranavir : This anti-HIV drug is synthesized using intermediates derived from this compound. Tipranavir acts by inhibiting the HIV protease enzyme, thereby preventing viral replication. The incorporation of trifluoromethyl groups enhances its pharmacological properties .

- Felezonexor : Another pharmaceutical application involves its use in synthesizing felezonexor, which is currently undergoing clinical trials for various therapeutic uses .

Chemical Reactivity and Synthesis Techniques

The chemical reactivity of this compound allows for diverse synthetic pathways:

- Nucleophilic Aromatic Substitution : The compound readily undergoes nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of its substituents. This allows for the introduction of various nucleophiles, such as amines, resulting in a wide array of substituted pyridine derivatives.

- Synthesis Methods : Various methods have been developed for synthesizing this compound. A notable one-pot multistep reaction involves the condensation of malononitrile with triethyl orthoformate followed by acidification and diazotization to yield high yields of the desired product.

Table 1: Key Agrochemical Products Derived from this compound

| Product Name | Type | Mechanism of Action | Market Status |

|---|---|---|---|

| Fluazinam | Fungicide | Inhibits respiration in fungi | Commercialized |

| Tipranavir | Antiviral | Inhibits HIV protease | Commercialized |

| Felezonexor | Antiviral | Inhibits viral replication | Clinical Trials |

Table 2: Synthesis Techniques for this compound

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| One-Pot Multistep Reaction | Condensation with malononitrile and triethyl orthoformate followed by acidification | High |

| Nucleophilic Aromatic Substitution | Reaction with cyclic amines at elevated temperatures | Near Quantitative |

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine and its derivatives often involves interaction with specific molecular targets. For example, in agrochemicals, it may inhibit key enzymes or disrupt cellular processes in pests. The exact pathways and targets can vary depending on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of various agrochemicals.

2,3,5-Trichloropyridine: Another chlorinated pyridine derivative with similar applications.

3,5-Bis(trifluoromethyl)pyridine: Lacks the chlorine atoms but shares the trifluoromethyl groups, used in similar contexts

Uniqueness

2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine is unique due to the combination of chlorine and trifluoromethyl groups, which impart distinct chemical properties. This combination enhances its reactivity and stability, making it particularly valuable in the synthesis of complex organic molecules .

Biologische Aktivität

2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine is a compound of significant interest due to its diverse biological activities and applications in the agrochemical and pharmaceutical industries. This article explores its biological mechanisms, cellular effects, and potential therapeutic applications based on various research findings.

The compound features a pyridine ring with two chlorine atoms and two trifluoromethyl groups. The presence of these electronegative fluorine atoms enhances its reactivity and interaction with biological molecules. The unique structure contributes to its pharmacological properties, making it a candidate for further research in medicinal chemistry.

Target of Action : The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. It has been shown to affect metabolic pathways by modulating enzyme activity through competitive inhibition or activation.

Mode of Action : The compound engages in oxidative addition reactions with electrophilic organic groups, leading to the formation of new bonds. This process is crucial for its activity against specific biological targets.

Biochemical Pathways : The trifluoromethyl groups significantly influence the binding affinity of the compound to biomolecules. Studies indicate that it can interact with enzymes involved in metabolic processes, potentially leading to altered cellular functions .

Cellular Effects

Research has demonstrated that this compound affects various cellular processes:

- Cell Signaling : It modulates key signaling pathways, influencing gene expression and cellular metabolism. For instance, it can alter the activity of signaling molecules, leading to downstream effects on cell proliferation and survival.

- Gene Expression : The compound has been observed to impact the expression of genes related to metabolic processes, thereby affecting energy production within cells.

- Cell Viability and Proliferation : In vitro studies show that this compound can inhibit the growth of certain cancer cell lines while exhibiting low toxicity towards non-tumorigenic cells. For example, it has demonstrated significant cytotoxic effects against triple-negative breast cancer (TNBC) cell lines .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Antitumor Activity : A study evaluated the effects of various trifluoromethyl-pyridine derivatives on TNBC cell lines. Results indicated that certain derivatives exhibited growth inhibition in cancer cells while sparing normal cells .

- Enzyme Interaction : Research indicated that this compound could bind to active sites on enzymes involved in critical biochemical pathways. This binding often leads to inhibition of enzymatic activity, which is beneficial in therapeutic contexts where enzyme overactivity is a concern.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

2,6-dichloro-3,5-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl2F6N/c8-4-2(6(10,11)12)1-3(5(9)16-4)7(13,14)15/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWXTSKOBMAJMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1C(F)(F)F)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl2F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371162 | |

| Record name | 2,6-dichloro-3,5-bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142889-02-9 | |

| Record name | 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142889-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dichloro-3,5-bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.